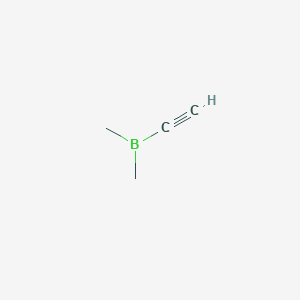![molecular formula C8H14N6O2 B14237456 [[4-(Carbamoylhydrazinylidene)cyclohexylidene]amino]urea CAS No. 502182-78-7](/img/structure/B14237456.png)
[[4-(Carbamoylhydrazinylidene)cyclohexylidene]amino]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[[4-(Carbamoylhydrazinylidene)cyclohexylidene]amino]urea is a complex organic compound with the molecular formula C8H14N6O2 It is characterized by the presence of a carbamoylhydrazinylidene group attached to a cyclohexylidene ring, which is further linked to an amino urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[4-(Carbamoylhydrazinylidene)cyclohexylidene]amino]urea typically involves the reaction of cyclohexanone with hydrazine hydrate to form the intermediate hydrazone. This intermediate is then reacted with urea under controlled conditions to yield the final product. The reaction is usually carried out in an aqueous medium with the addition of a suitable catalyst to enhance the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of high-pressure reactors and automated systems to ensure consistent quality and high yield. The process is optimized to minimize the formation of by-products and to ensure the efficient use of raw materials.
Chemical Reactions Analysis
Types of Reactions
[[4-(Carbamoylhydrazinylidene)cyclohexylidene]amino]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoylhydrazinylidene group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides and hydroxides.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, [[4-(Carbamoylhydrazinylidene)cyclohexylidene]amino]urea is used as a precursor for the synthesis of more complex organic molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and to study the interactions between proteins and small molecules.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It is being investigated as a candidate for drug development, particularly in the treatment of diseases that involve abnormal protein aggregation.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals. It is employed in the production of polymers, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [[4-(Carbamoylhydrazinylidene)cyclohexylidene]amino]urea involves its interaction with specific molecular targets. The compound can bind to enzymes and alter their activity, thereby affecting various biochemical pathways. It is believed to exert its effects through the formation of stable complexes with metal ions, which can modulate the activity of metalloenzymes.
Comparison with Similar Compounds
Similar Compounds
- [[(4E)-4-(carbamoylhydrazinylidene)-2-methylpentan-2-yl]amino]urea
- [[(4E)-4-(carbamoylhydrazinylidene)-2-methylpentan-2-yl]amino]urea:hydrochloride
Uniqueness
[[4-(Carbamoylhydrazinylidene)cyclohexylidene]amino]urea is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
502182-78-7 |
|---|---|
Molecular Formula |
C8H14N6O2 |
Molecular Weight |
226.24 g/mol |
IUPAC Name |
[[4-(carbamoylhydrazinylidene)cyclohexylidene]amino]urea |
InChI |
InChI=1S/C8H14N6O2/c9-7(15)13-11-5-1-2-6(4-3-5)12-14-8(10)16/h1-4H2,(H3,9,13,15)(H3,10,14,16) |
InChI Key |
UYDCJKJGLZZUMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NNC(=O)N)CCC1=NNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



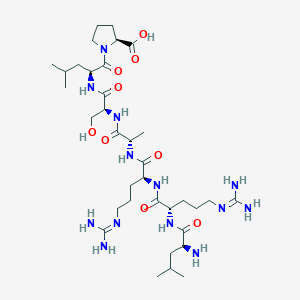
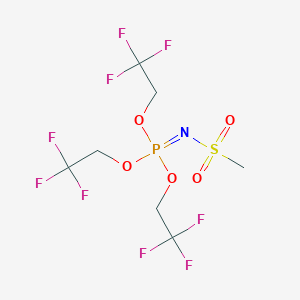
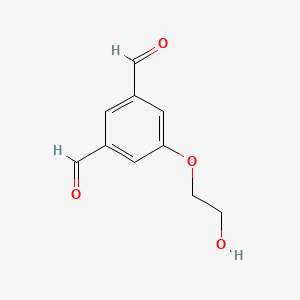

![Butanoic acid, 1-[(diethoxyphosphinyl)oxy]ethyl ester](/img/structure/B14237417.png)
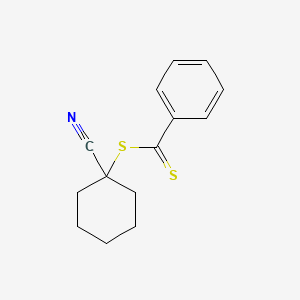
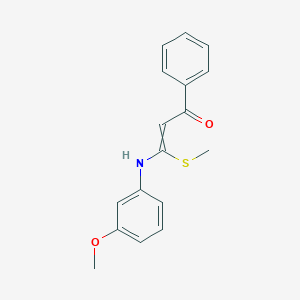
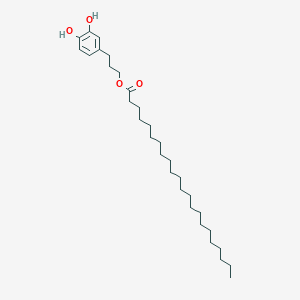
![2-Propenamide, N,N-bis[(1R)-1-phenylethyl]-](/img/structure/B14237433.png)
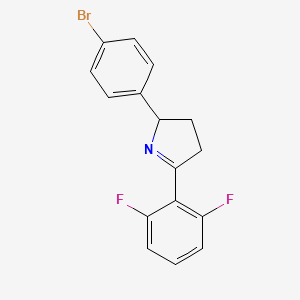
![1-Cyclohexyl-2-[4-(4-methylbenzene-1-sulfonyl)morpholin-2-yl]ethan-1-one](/img/structure/B14237441.png)
![2,3,3-Trimethylbutan-2-yl [(2-hydroxy-5-nitrophenyl)methyl]phosphonate](/img/structure/B14237443.png)
